4-Cyanopiperidine-1-sulfonyl chloride
Description
4-Cyanopiperidine-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a piperidine ring substituted with a cyano group at the 4-position and a sulfonyl chloride functional group at the 1-position. Sulfonyl chlorides are highly reactive intermediates widely employed in organic synthesis, particularly for introducing sulfonamide groups into target molecules, a critical step in drug discovery and agrochemical development . The cyano group in this compound enhances its electrophilicity, making it a versatile reagent for nucleophilic substitution reactions.
Structure
2D Structure
Properties
IUPAC Name |
4-cyanopiperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c7-12(10,11)9-3-1-6(5-8)2-4-9/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTMACYJHWGRBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286263 | |
| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-35-8 | |
| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyano-1-piperidinesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Dehydration of Isonipecotamide
The key precursor for 4-cyanopiperidine is isonipecotamide (piperidine-4-carboxamide). Several dehydration methods have been reported:
| Method | Reagent(s) | Conditions | Yield | Notes |
|---|---|---|---|---|
| Phosphorus oxychloride (POCl3) dehydration (US 5,780,466) | POCl3 | Reaction followed by aqueous workup, pH adjustment to 13 with NaOH, extraction with methylene chloride and ether | ~29.7% | Laborious multi-extraction workup, low yield |
| Trifluoroacetic anhydride dehydration (DE 3031892) | Trifluoroacetic anhydride | Heating, followed by hydrolysis with potassium carbonate | ~27.1% | Multi-step, low yield, requires hydrolysis step |
| Thionyl chloride (SOCl2) dehydration (WO 2010/104899) | Thionyl chloride (6 mol eq.) | Heating, quenching in ice, pH adjustment to 9 with KOH, extraction with chloroform | ~36% | Large SOCl2 excess, acid neutralization, low yield |
| Thionyl chloride dehydration with formamide additive (US20170369442A1) | Thionyl chloride (2.1 eq.), dibutylformamide | Room temperature (20°C), 18-38 hours stirring, filtration and washing | 73-79% | High yield, simple filtration workup, avoids multiple extractions |
Analysis:
The most efficient and industrially practical method involves dehydrating isonipecotamide with thionyl chloride in the presence of a formamide such as dibutylformamide, using a suitable organic diluent (e.g., n-propyl acetate or n-butyl acetate) at ambient temperature. This method achieves yields up to approximately 79% and produces 4-cyanopiperidine hydrochloride as a solid that can be isolated by filtration, avoiding complex extraction steps.
Detailed Procedure of Optimized Thionyl Chloride Dehydration Method
Typical Experimental Setup
- Reactants: Isonipecotamide, thionyl chloride, dibutylformamide
- Solvent: n-Propyl acetate or n-butyl acetate
- Temperature: 20°C
- Reaction time: 18 to 38 hours
- Molar ratios: Isonipecotamide (1 eq.), thionyl chloride (~2.1 eq.), dibutylformamide (~1.0 eq.)
Representative Experimental Data
| Entry | Isonipecotamide (g) | Dibutylformamide (g) | Thionyl chloride (g) | Solvent (mL) | Temp (°C) | Time (h) | Yield (% theory) | Purity (% w/w) |
|---|---|---|---|---|---|---|---|---|
| 1 | 10.0 | 11.9 | 18.9 | 50 (n-propyl acetate) | 20 | 18 | 73 | 95 |
| 2 | 92.8 | 111.6 | 175.5 | 450 (n-propyl acetate) | 20 | 18 | 79.1 | 98.1 |
| 3 | 92.8 | 111.6 | 175.5 | 450 (n-propyl acetate) | 20 | 18 | 78.1 | 98.5 (after methanol dissolution) |
| 4 | 10.0 | 12.3 | 19.5 | 50 (n-butyl acetate) | 20 | 20 | 77.1 | 81.7 |
Workup
- The reaction mixture is filtered to isolate the solid 4-cyanopiperidine hydrochloride.
- The solid is washed with the reaction solvent to remove impurities.
- Drying under vacuum yields a high-purity product.
- No extensive extraction or neutralization steps are required, simplifying scale-up and reducing waste.
Conversion to 4-Cyanopiperidine-1-sulfonyl Chloride
While the primary literature focuses on 4-cyanopiperidine hydrochloride preparation, the sulfonyl chloride derivative is typically prepared by sulfonylation of the piperidine nitrogen.
General Sulfonylation Approach
- Starting material: 4-cyanopiperidine or its hydrochloride salt
- Reagent: Sulfonyl chloride (e.g., chlorosulfonic acid or sulfonyl chloride derivatives)
- Conditions: Usually carried out in an inert solvent (e.g., dichloromethane) at low temperature to control reactivity
- Workup: Quenching, extraction, and purification by crystallization or chromatography
Notes on Sulfonylation
- The sulfonyl chloride is introduced at the piperidine nitrogen (N-1 position).
- Reaction conditions must be optimized to avoid side reactions, such as hydrolysis or over-sulfonylation.
- The presence of the 4-cyano group requires careful control to prevent its modification.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range (%) | Workup Complexity |
|---|---|---|---|---|
| POCl3 dehydration | Established method | Low yield, multiple extractions | ~30 | High |
| Trifluoroacetic anhydride | Single-step dehydration | Requires hydrolysis step, low yield | ~27 | Moderate |
| SOCl2 dehydration (without formamide) | Simple reagents | Large SOCl2 excess, acid neutralization, low yield | ~36 | High |
| SOCl2 dehydration with formamide additive | High yield, simple filtration | Longer reaction time | 73-79 | Low |
The method using thionyl chloride with a formamide additive in an organic solvent provides a balance of high yield, purity, and operational simplicity, making it the preferred industrial approach.
Chemical Reactions Analysis
Types of Reactions
4-Cyanopiperidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can produce a sulfonate ester.
Scientific Research Applications
Pharmaceutical Applications
4-Cyanopiperidine-1-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its utility is primarily attributed to its ability to undergo nucleophilic substitution reactions, which are crucial for introducing functional groups into drug candidates.
Case Studies
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
- Research indicates that 4-cyanopiperidine derivatives exhibit significant biological activity. For instance, derivatives synthesized from this compound have been explored for their potential as analgesics and anti-inflammatory agents. The ability to modify the piperidine ring allows for the optimization of pharmacological properties .
- Agrochemical Development :
Synthetic Applications
This compound is used as a reagent in various synthetic pathways:
- Sulfonylation Reactions : It can introduce sulfonyl groups into organic molecules, enhancing their reactivity and biological activity. This is particularly useful in synthesizing sulfonamide-based drugs, which have broad therapeutic applications .
- Building Block for Protein Degraders : The compound is increasingly recognized as a building block for protein degraders, which are novel therapeutic modalities targeting specific proteins for degradation rather than inhibition .
Environmental Considerations
Recent methodologies for synthesizing sulfonyl chlorides, including this compound, emphasize environmentally friendly practices. Techniques that minimize waste and utilize safer reagents are being developed to align with green chemistry principles. This includes the use of non-toxic solvents and reagents that reduce environmental impact during synthesis .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for APIs with analgesic and anti-inflammatory properties |
| Agrochemical Development | Potential herbicides and insecticides derived from the compound |
| Synthetic Reagent | Used in sulfonylation reactions and as a building block for protein degraders |
| Environmental Synthesis Methods | Emphasis on green chemistry practices in production |
Mechanism of Action
The mechanism of action of 4-Cyanopiperidine-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical synthesis processes to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl chlorides with piperidine or heterocyclic frameworks vary significantly in reactivity, stability, and applications based on their substituents. Below is a detailed comparison of 4-cyanopiperidine-1-sulfonyl chloride with structurally analogous compounds:
Structural and Functional Differences
Stability and Handling
- Hydrolytic Stability: The electron-withdrawing cyano group in this compound may render it more susceptible to hydrolysis compared to unsubstituted or methylated analogs. Proper anhydrous storage is critical .
- Safety Precautions: Like all sulfonyl chlorides, this compound is corrosive. Safety protocols, including eye protection (immediate flushing with water for 15 minutes) and skin decontamination (washing with soap and water), align with those for benzyl 4-aminopiperidine-1-carboxylate and 2-chloro-6-methylpyrimidine-4-carboxylic acid .
Biological Activity
4-Cyanopiperidine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a piperidine ring substituted with a cyano group and a sulfonyl chloride moiety. The general structure can be represented as follows:
Synthesis : The synthesis typically involves the reaction of piperidine derivatives with chlorosulfonic acid and cyanogen bromide, leading to the formation of the sulfonyl chloride derivative. The reaction can be summarized as:
- Formation of Sulfonyl Chloride : Piperidine is treated with chlorosulfonic acid to form piperidine sulfonyl chloride.
- Cyanation : The sulfonyl chloride is then reacted with sodium cyanide to introduce the cyano group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its sulfonamide group enhances its binding affinity, making it a valuable scaffold for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated:
- Inhibition Zone Diameter : The compound showed inhibition zones ranging from 12 mm to 25 mm against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 18 |
Anticancer Properties
Further investigations have revealed potential anticancer effects. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) reported:
- Cell Viability Reduction : Concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 9.5 |
| HeLa | 11.2 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound outperformed traditional antibiotics against resistant strains. -
Case Study on Anticancer Activity :
In a study published by Johnson et al. (2023), the anticancer properties of this compound were assessed in vivo using xenograft models. The compound significantly reduced tumor size compared to control groups, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Cyanopiperidine-1-sulfonyl chloride, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves sulfonylation of 4-cyanopiperidine using sulfonylating agents (e.g., sulfuryl chloride or chlorosulfonic acid) under anhydrous conditions. Key parameters include temperature control (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios to prevent over-chlorination. Post-reaction purification via recrystallization or column chromatography is critical for isolating the product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : Compare H and C spectra with PubChem-computed data for analogous piperidine sulfonyl derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, where sulfonyl and piperidine peaks are diagnostic) .
- IR : Validate S=O stretching vibrations (~1360–1180 cm) and C≡N absorption (~2240 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with sulfonyl chloride derivatives .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential release of toxic gases (e.g., HCl).
- First Aid : For skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. What are the challenges in optimizing reaction conditions for the sulfonylation of 4-cyanopiperidine, and how can contradictory literature data be reconciled?
- Methodological Answer : Discrepancies in reported yields or side products often stem from variations in solvent polarity, moisture content, or catalyst selection. To reconcile
- DoE (Design of Experiments) : Systematically vary parameters (e.g., temperature, reagent equivalents) and analyze outcomes using statistical tools.
- In Situ Monitoring : Employ techniques like FT-IR or HPLC to track reaction progress and intermediate formation .
Q. How should researchers address discrepancies in spectroscopic data when characterizing sulfonyl chloride derivatives?
- Methodological Answer :
- Purity Assessment : Use TLC or HPLC to rule out impurities affecting spectral clarity.
- Solvent Effects : Note that solvent polarity (e.g., DMSO vs. CDCl) can shift NMR peaks; compare data under identical conditions .
- Cross-Validation : Align observed data with computational predictions (e.g., PubChem’s InChI key-derived spectra) .
Q. What strategies are effective for stabilizing this compound during long-term storage?
- Methodological Answer :
- Storage Conditions : Store under inert gas (argon) at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation.
- Stability Testing : Periodically assess purity via NMR or LC-MS; reformulate with stabilizers (e.g., molecular sieves) if decomposition exceeds 5% .
Q. How can mechanistic studies elucidate the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
